Methyl 2,4-dihydroxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dihydroxy-1-naphthoate is a chemical compound belonging to the naphthoate family It is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl ester group at the 1 position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,4-dihydroxy-1-naphthoate can be synthesized through the esterification of 2,4-dihydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2,4-dihydroxy-1-naphthoic acid+methanolsulfuric acidMethyl 2,4-dihydroxy-1-naphthoate+water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4-dihydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones are formed.
Reduction: The corresponding alcohol is produced.
Substitution: Various substituted naphthoates are formed depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dihydroxy-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 2,4-dihydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-hydroxy-2-naphthoate
- 2-methoxy-1,4-naphthoquinone
- 1,4-dihydroxy-2-naphthoate
Uniqueness
Methyl 2,4-dihydroxy-1-naphthoate is unique due to the specific positioning of its hydroxyl groups and methyl ester, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Eigenschaften
Molekularformel |
C12H10O4 |
---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
methyl 2,4-dihydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)11-8-5-3-2-4-7(8)9(13)6-10(11)14/h2-6,13-14H,1H3 |
InChI-Schlüssel |
RDFDJYUAKZJMEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C2=CC=CC=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.